"N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride" synthesis and characterization
"N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride. This compound, built upon the stable and polar sulfolane (tetrahydrothiophene 1,1-dioxide) scaffold, serves as a valuable building block for drug discovery and materials science. We will explore a robust synthetic route commencing from the commercially available 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride. The narrative emphasizes the rationale behind key experimental choices, from reagent selection to reaction monitoring and purification. The guide culminates in a detailed multi-technique analytical characterization, establishing a self-validating system to confirm the identity, structure, and purity of the target compound. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry, providing both a practical protocol and the underlying scientific principles.
Introduction and Synthetic Strategy
The sulfolane moiety is a highly polar, aprotic five-membered ring containing a sulfone group.[1] Its inherent stability and unique solvent properties have led to its incorporation into various functional molecules.[2][3] The target molecule, N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, functionalizes this core with an N-allyl group, a versatile handle for further chemical transformations or for direct use in biological applications.
Our synthetic strategy is predicated on efficiency and accessibility, leveraging a common and reliable starting material. The retrosynthetic analysis reveals a straightforward approach: a direct N-alkylation of the primary amine precursor.
Retrosynthetic Analysis
The disconnection of the C-N bond between the allyl group and the sulfolane ring points to allyl bromide as the allyl source and 3-aminotetrahydrothiophene 1,1-dioxide as the nucleophile. This precursor is readily available as its hydrochloride salt, which is often preferred for its enhanced stability and ease of handling.[4]
Overall Synthetic Scheme
The synthesis is a one-pot N-alkylation reaction followed by conversion to the hydrochloride salt for improved stability and handling. The primary amine starting material, 3-aminotetrahydrothiophene 1,1-dioxide, is first liberated from its hydrochloride salt in situ using a suitable base. It then acts as a nucleophile, attacking the electrophilic allyl bromide in a classic SN2 reaction.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | 51642-03-6 | Sigma-Aldrich | 97% | Starting material |
| Allyl bromide | 106-95-6 | Acros Organics | 99% | Stabilized with propylene oxide |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Chemical | ≥99% | Fine powder |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | EMD Millipore | ≥99.8% | DriSolv grade |
| Diethyl ether (Et₂O), anhydrous | 60-29-7 | J.T. Baker | ≥99% | |
| Hydrochloric acid, 2.0 M solution in Et₂O | 7647-01-0 | Sigma-Aldrich | 2.0 M | |
| Dichloromethane (DCM) | 75-09-2 | Macron | ≥99.5% | For extraction |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | BeanTown Chem | ≥99.5% | For drying |
Synthesis Workflow
The process involves the reaction setup, monitoring, work-up, and final salt formation.
Caption: Experimental workflow from reaction to isolation.
Step-by-Step Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride (5.00 g, 29.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (12.1 g, 87.4 mmol, 3.0 equiv.). Add anhydrous acetonitrile (100 mL).
-
Causality Note: Three equivalents of K₂CO₃ are used. The first equivalent neutralizes the hydrochloride salt of the starting material, and the subsequent two equivalents act as an acid scavenger for the HBr generated during the SN2 reaction, driving the equilibrium towards the product.[5]
-
-
Reagent Addition: While stirring the suspension at room temperature, add allyl bromide (2.77 mL, 32.0 mmol, 1.1 equiv.) dropwise over 5 minutes.
-
Causality Note: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. Adding it dropwise helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product (free amine) should have a higher Rf value than the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with acetonitrile (2 x 20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
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Purification (Optional but Recommended): Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the pure N-allyl-3-aminotetrahydrothiophene 1,1-dioxide (free amine) as a pale yellow oil.
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Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether (50 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Causality Note: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the free amine oil.[6]
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-
Isolation: Stir the resulting suspension for 30 minutes at room temperature. Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether (3 x 15 mL), and dry under high vacuum to a constant weight.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and assess the purity of the synthesized N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like D₂O or DMSO-d₆. The protonation of the amine nitrogen by HCl results in a downfield shift of adjacent protons.[7][8]
Table 2: Expected ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.95 | m | 1H | -CH=CH₂ | Olefinic proton, complex splitting due to coupling with cis, trans, and CH₂ protons. |
| ~5.60 | m | 2H | -CH=CH₂ | Terminal olefinic protons. |
| ~4.10 - 3.20 | m | 8H | Ring-CH₂, Ring-CH, N-CH₂-allyl | Complex, overlapping multiplet region containing all aliphatic protons of the sulfolane ring and the N-CH₂. |
| ~2.50 | m | 1H | Ring-CHH-CH(N) | One of the C4 protons, diastereotopic. |
Table 3: Expected ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~127.0 | -CH=CH₂ | Alkene C-H carbon. |
| ~125.5 | -CH=CH₂ | Terminal alkene carbon. |
| ~58.0 | Ring-CH-N | Carbon bearing the nitrogen, shifted downfield by the heteroatom. |
| ~52.5 | Ring-CH₂-S | C2 of the sulfolane ring. |
| ~50.1 | N-CH₂-allyl | Methylene carbon of the allyl group attached to nitrogen. |
| ~48.5 | Ring-CH₂-S | C5 of the sulfolane ring. |
| ~25.0 | Ring-CH₂-CH(N) | C4 of the sulfolane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 4: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2400-3200 (broad) | Medium | N⁺-H stretch | Characteristic broad absorption for a secondary amine salt.[9] |
| ~1645 | Weak | C=C stretch | Alkene stretch of the allyl group. |
| 1320-1300 | Strong | Asymmetric SO₂ stretch | A very strong and characteristic absorption for sulfone groups.[10][11] |
| 1130-1110 | Strong | Symmetric SO₂ stretch | The second characteristic strong absorption for the sulfone functional group.[10][11] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free amine. The analysis is typically performed on the free base, as the HCl salt is not volatile.
-
Technique: Electrospray Ionization (ESI), positive ion mode.
-
Nitrogen Rule: The free amine (C₇H₁₃NO₂S) has one nitrogen atom and a molecular weight of 175.07. As predicted by the nitrogen rule, the nominal molecular weight is an odd number.[12][13]
-
Expected Ion: [M+H]⁺ = 176.08
-
Key Fragmentation: A prominent fragment would be expected from the α-cleavage, breaking the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized iminium ion.[12][14]
Elemental Analysis
Elemental analysis provides the mass percentages of C, H, and N, which should match the theoretical values for the hydrochloride salt (C₇H₁₄ClNO₂S, MW: 211.71). This is a final confirmation of purity and composition.
Table 5: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 39.71 |
| Hydrogen (H) | 6.66 |
| Nitrogen (N) | 6.61 |
Conclusion
This guide has detailed a reliable and well-documented procedure for the synthesis of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride. By employing a direct N-alkylation of a commercially available precursor, this method is both efficient and scalable. The comprehensive characterization protocol, integrating NMR, IR, MS, and elemental analysis, provides a robust framework for verifying the structural integrity and purity of the final product. The principles and techniques described herein are foundational and can be adapted for the synthesis of other N-substituted sulfolane derivatives, underscoring the utility of this scaffold in modern chemical research.
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